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Cat. No.: B158153 Get Quote

An In-Depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2): A

Privileged Synthon in Medicinal Chemistry

Introduction
The quinazolinone scaffold is recognized in medicinal chemistry as a "privileged structure," a

molecular framework that is capable of binding to multiple biological targets with high affinity.[1]

This versatility has established quinazolinone derivatives as a cornerstone in the development

of therapeutic agents across a spectrum of diseases. Within this important class of compounds,

3-amino-2-methylquinazolin-4(3H)-one (CAS No. 1898-06-2) emerges not typically as a final

active pharmaceutical ingredient, but as a pivotal synthetic intermediate, or synthon.

Its true value lies in its chemical architecture: a stable, readily synthesized core featuring a

strategically positioned and reactive primary amino group at the N-3 position. This functional

handle serves as a versatile anchor point for a vast array of chemical modifications, enabling

researchers to systematically generate large libraries of novel molecules. The exploration of

these derivatives has led to the discovery of potent antimicrobial, anticancer, and anti-

inflammatory agents.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-

depth exploration of 3-amino-2-methylquinazolin-4(3H)-one. We will dissect its synthesis,

highlighting both traditional and modern green chemistry approaches, detail its

physicochemical and spectroscopic identity, and provide validated protocols for its use in
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derivatization. The focus will remain on the causality behind experimental choices, offering

insights into why this synthon is a powerful tool for professionals in drug discovery and

development.

Physicochemical and Spectroscopic Profile
A precise understanding of a synthon's physical and spectroscopic characteristics is

fundamental for its effective use. This data serves as the benchmark for confirming identity,

purity, and successful reaction outcomes during synthesis and derivatization.

Core Physicochemical Properties
The essential identification and property data for 3-amino-2-methylquinazolin-4(3H)-one are

summarized below. This information is critical for accurate molar calculations, reaction setup,

and safety assessments.

Property Value Source

CAS Number 1898-06-2 [5][6]

Molecular Formula C₉H₉N₃O [5]

Molecular Weight 175.19 g/mol [5][6]

IUPAC Name
3-amino-2-methylquinazolin-4-

one
[5]

Appearance
Solid, typically white, gray, or

cream-colored
[7][8]

Melting Point 149-152 °C (lit.) or 224–226°C [6][7]

InChI Key
IQOUPYQSZBDNAW-

UHFFFAOYSA-N
[6]

Note on Melting Point: Literature values for the melting point show some variance, which may

be attributed to different crystalline forms or purity levels. The value of 224-226°C is reported in

a peer-reviewed synthesis study, while 149-152°C is cited by a commercial supplier.[6][7]

Researchers should establish their own baseline with a purified sample.
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Spectroscopic Signature
Spectroscopic analysis provides an unassailable fingerprint of the molecular structure. The

data below is compiled from characterization studies and is crucial for quality control.[7]

Technique
Wavenumber (cm⁻¹)/Shift
(ppm)

Assignment

¹H-NMR (500 MHz, DMSO-d₆)
δ 7.91–7.90 (d, J = 9.58 Hz,

2H)
Aromatic Protons

δ 7.30–7.27 (m, 2H) Aromatic Protons

δ 6.50 (s, 2H) -NH₂ Protons (Amino Group)

δ 2.07 (s, 3H) -CH₃ Protons (Methyl Group)

¹³C-NMR (125 MHz, DMSO-d₆) δ 173.2 C=O (Amide Carbonyl)

δ 151.2
N-C=N (Guanidine-type

Carbon)

δ 135.0, 132.3, 122.9, 117.0,

116.8, 110.0
Aromatic Carbons

δ 20.8 -CH₃ Carbon

IR (KBr) ~3461, 3194 N-H Stretching (Amino Group)

~1672, 1660
C=O Stretching (Amide

Carbonyl)

~1620, 1596 C=N Stretching

The presence of the singlet at 6.50 ppm in the ¹H-NMR, corresponding to the two protons of

the amino group, and the strong carbonyl stretch around 1670 cm⁻¹ in the IR spectrum are key

diagnostic markers for this molecule.

Synthesis Methodologies: A Tale of Two Pathways
The most prevalent and reliable synthesis of 3-amino-2-methylquinazolin-4(3H)-one is a two-

step process starting from inexpensive, commercially available anthranilic acid.[9] The logic of
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this pathway is sound: first, an acetyl group is introduced and cyclized to form a stable

benzoxazinone intermediate. This intermediate is then ring-opened and re-closed with

hydrazine, which selectively installs the required amino group at the N-3 position. We present

both the classical thermal method and a modern, green microwave-assisted alternative.

Step 1: Benzoxazinone Formation

Step 2: Amination & Rearrangement

Anthranilic Acid

2-Methyl-4H-3,1-benzoxazin-4-one
(Intermediate)

 Thermal or
Microwave Heating 

Acetic Anhydride

3-amino-2-methylquinazolin-4(3H)-one
(Final Product)

 Reflux in Ethanol 

Hydrazine Hydrate

Click to download full resolution via product page

Caption: High-level synthetic workflow for 3-amino-2-methylquinazolin-4(3H)-one.

Protocol 1: Conventional Thermal Synthesis
This method relies on standard laboratory reflux equipment and is highly reproducible.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)[7]
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Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic

acid (30 g, 220 mmol) and ethanol (30 mL).

Reagent Addition: Slowly add acetic anhydride to the mixture. An excess is often used to

ensure complete reaction.[9]

Reaction: Heat the mixture to reflux. The causality here is that the thermal energy drives the

acylation of the amine followed by intramolecular cyclization and dehydration to form the

benzoxazinone ring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material (anthranilic acid) is consumed.

Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to

precipitate the product. This minimizes the solubility of the product and reduces degradation.

[9]

Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to

obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one[7]

Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate from Step 1 (3 g,

18.63 mmol) in ethanol (10 mL).

Reagent Addition: Cautiously add hydrazine hydrate (0.91 mL, 18.63 mmol) dropwise to the

solution while stirring. The stoichiometry is critical; an excess of hydrazine can lead to side

products.[9]

Reaction: Heat the mixture to reflux for approximately 7 hours. The nucleophilic hydrazine

attacks the carbonyl of the benzoxazinone, leading to ring opening followed by an

intramolecular cyclization that expels water and forms the more stable quinazolinone ring.

Monitoring: Again, monitor the disappearance of the intermediate by TLC.

Isolation: Cool the reaction mixture in an ice bath. The final product will precipitate out of the

ethanol solution.
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Purification: Collect the gray or white solid by suction filtration, wash with a small amount of

cold ethanol, and air-dry. The product is often of high purity, but can be recrystallized from

ethanol if needed. A typical yield is around 98%.[7]

Protocol 2: Microwave-Assisted Green Synthesis
This modern approach significantly reduces reaction times and often improves yields by

leveraging the efficiency of microwave dielectric heating.[8]

Step 1: Microwave Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one[8]

Setup: In a microwave-safe reaction tube, combine substituted anthranilic acid (3 mmol) and

acetic anhydride (5 mL).

Reaction: Place the sealed tube in a microwave reactor and irradiate at 250 W for 17–22

minutes, maintaining a temperature of 120–150 °C. The microwave energy directly couples

with the polar reagents, leading to rapid, uniform heating that dramatically accelerates the

cyclization.

Workup: After cooling, remove excess solvent under reduced pressure and pour the residue

into ice water to precipitate the product. Recrystallize from ethanol.

Step 2: Microwave Synthesis of 3-amino-2-methylquinazolin-4(3H)-one While the first step is

well-documented with microwave assistance, the second step is typically still performed under

conventional reflux as the reaction is clean and high-yielding. However, microwave conditions

could be optimized for even faster synthesis.

The 3-Amino Group: A Gateway to Chemical
Diversity
The synthetic utility of 3-amino-2-methylquinazolin-4(3H)-one is almost entirely due to the

nucleophilic primary amino group at the N-3 position. This group provides a reactive site for

forming new covalent bonds, allowing the quinazolinone core to be decorated with a wide

range of substituents. This is the fundamental principle behind its use in combinatorial

chemistry and drug discovery.
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The most common derivatization is the formation of an imine (or Schiff base) through

condensation with an aldehyde.[6] This reaction is experimentally simple, high-yielding, and

allows for the introduction of virtually any R-group carried by the aldehyde, making it a powerful

tool for probing structure-activity relationships (SAR).

Reactants

Derivative Classes

3-amino-2-methyl-
quinazolin-4(3H)-one

Schiff Bases
(Imines)

 Condensation 

Amides

 Acylation 

Ureas

 Addition 

Aldehydes
(R-CHO)

Acid Chlorides
(R-COCl)

Isocyanates
(R-NCO)

Click to download full resolution via product page

Caption: Derivatization pathways from the 3-amino functional group.

General Protocol: Schiff Base Synthesis
This protocol serves as a self-validating template for creating a library of derivatives.

Setup: Dissolve 3-amino-2-methylquinazolin-4(3H)-one (e.g., 0.50 g, 2.87 mmol) in a

suitable solvent like ethanol.[7]

Reagent Addition: Add an equimolar amount (2.87 mmol) of the desired substituted

benzaldehyde derivative.

Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze

the imine formation by protonating the aldehyde carbonyl, making it more electrophilic.

Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC. The

disappearance of the starting materials and the appearance of a new, less polar spot
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indicates product formation.

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by

filtration. If it remains in solution, the solvent can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol) or by column chromatography.[9]

Biological Significance of Derivatives
While the core synthon itself is not noted for significant biological activity, its derivatives have

been extensively investigated and have shown promise in several therapeutic areas. This

underscores its role as a "privileged" scaffold.

Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that Schiff base derivatives of 3-amino-2-
methylquinazolin-4(3H)-one possess significant antimicrobial properties.[2][7] By varying the

substituent on the aldehyde, researchers can modulate the lipophilicity and electronic

properties of the final molecule, tuning its ability to penetrate microbial cell walls and interact

with intracellular targets. For example, a derivative incorporating a thiophene ring was identified

as a potent antibacterial agent.[7] Other halogenated derivatives have also shown promise

against both bacteria and fungi.[3]

Anticancer Activity & Mechanism of Action
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several

approved drugs (e.g., Gefitinib, Erlotinib) targeting protein kinases. Derivatives of 3-amino-2-
methylquinazolin-4(3H)-one have been explored as potential anticancer agents, showing

cytotoxicity against cell lines such as human breast adenocarcinoma (MCF-7) and ovarian

carcinoma (A2780).[4]

A key mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine

kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial

for tumor angiogenesis (the formation of new blood vessels to supply the tumor).[4][10] By

blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling

pathways responsible for cell proliferation and survival.
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Caption: Conceptual inhibition of the VEGFR-2 signaling pathway by a quinazolinone

derivative.

Additionally, certain substituted derivatives have been shown to act as DNA photo-disruptive

agents, meaning they can induce DNA damage upon irradiation with UV light, suggesting a

potential application in photodynamic therapy.[8][11]

Safety and Handling
As a chemical intermediate, proper handling of 3-amino-2-methylquinazolin-4(3H)-one is

essential in a research setting.
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Hazard Statement Code Description

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Respiratory Irritation H335 May cause respiratory irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[5][6]

Recommended Handling Protocols:

Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and

chemical safety goggles. When handling the powder outside of a fume hood, a dust mask

(e.g., N95) is required to prevent inhalation.[6]

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize

exposure to dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust

generation, and place it in a designated chemical waste container.

Conclusion
3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2) stands as a testament to the power

of a well-designed synthon in modern medicinal chemistry. Its value is not derived from its own

biological activity, but from its synthetic accessibility and the strategic placement of its N-3

amino group, which serves as a launchpad for chemical diversification. The straightforward and

robust protocols for its synthesis, coupled with the ease of its derivatization, empower

researchers to efficiently generate and screen novel chemical entities. The proven success of

its derivatives as potent anticancer and antimicrobial agents confirms the quinazolinone core

as a truly privileged scaffold. For any drug development professional, a thorough understanding

of this key building block is not just beneficial—it is foundational for innovation in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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